

# Spectroscopic Profile of 4-Ethylsulfonylbenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Ethylsulfonylbenzaldehyde**

Cat. No.: **B1314216**

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## Introduction

This technical guide provides a comprehensive overview of the spectral data for **4-ethylsulfonylbenzaldehyde**, a key aromatic building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for **4-ethylsulfonylbenzaldehyde**, this document utilizes data from its close structural analog, 4-(methylsulfonyl)benzaldehyde (CAS No: 5398-77-6), as a predictive reference. The spectral characteristics of these two compounds are expected to be highly similar, with minor, predictable variations arising from the difference between an ethyl and a methyl group on the sulfonyl moiety. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound class.

The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Spectral Data Summary

The spectral data presented below is for 4-(methylsulfonyl)benzaldehyde and serves as a close approximation for **4-ethylsulfonylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.16	Singlet	1H	Aldehyde (-CHO)
8.16	Doublet	2H	Aromatic (ortho to -CHO)
8.10	Doublet	2H	Aromatic (ortho to - $\text{SO}_2\text{CH}_3$ )
3.12	Singlet	3H	Methyl (- $\text{SO}_2\text{CH}_3$ )

Note on **4-ethylsulfonylbenzaldehyde**: The singlet at 3.12 ppm would be replaced by a quartet around 3.2-3.4 ppm (2H, - $\text{SO}_2\text{CH}_2\text{CH}_3$ ) and a triplet around 1.2-1.4 ppm (3H, - $\text{SO}_2\text{CH}_2\text{CH}_3$ ).

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
191.5	Aldehyde Carbonyl (C=O)
146.1	Aromatic (C- $\text{SO}_2\text{CH}_3$ )
140.2	Aromatic (C-CHO)
130.6	Aromatic (CH, ortho to -CHO)
128.5	Aromatic (CH, ortho to - $\text{SO}_2\text{CH}_3$ )
44.5	Methyl Carbon (- $\text{SO}_2\text{CH}_3$ )

Note on **4-ethylsulfonylbenzaldehyde**: The signal at 44.5 ppm would be replaced by signals for the ethyl group, expected around 51 ppm (- $\text{SO}_2\text{CH}_2$ ) and 7 ppm (- $\text{CH}_3$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070	Weak-Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium	Aromatic C=C Stretch
~1310, ~1150	Strong	S=O Stretch (sulfonyl group)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of **4-ethylsulfonylbenzaldehyde** is 198.24 g/mol .

m/z	Relative Intensity (%)	Assignment
198	Moderate	[M] <sup>+</sup> (Molecular Ion)
169	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
135	Moderate	[M - SO <sub>2</sub> C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
107	Moderate	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note:This is a predicted fragmentation pattern for **4-ethylsulfonylbenzaldehyde**.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh 10-20 mg of the sample.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

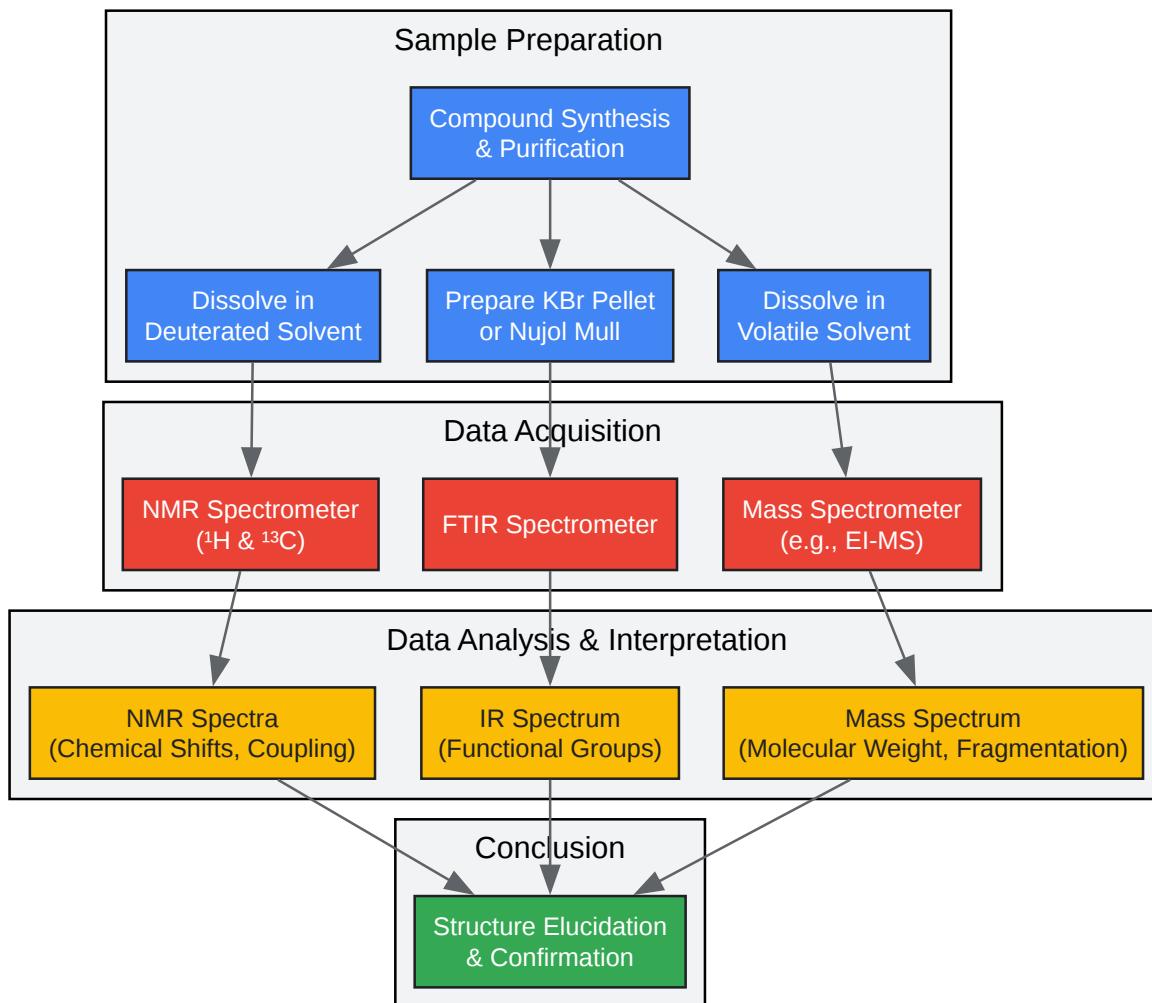
## Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
  - Prepare a dilute solution of the sample (10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrument Parameters (EI-MS):
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range:  $\text{m/z}$  50-500.

- The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Ethylsulfonylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314216#4-ethylsulfonylbenzaldehyde-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1314216#4-ethylsulfonylbenzaldehyde-spectral-data-nmr-ir-ms)

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)